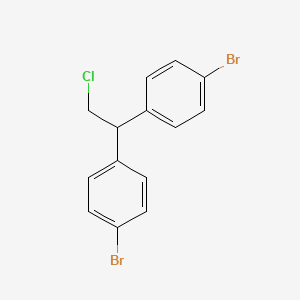
1,1'-(2-Chloroethane-1,1-diyl)bis(4-bromobenzene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(2-Chloroethane-1,1-diyl)bis(4-bromobenzene) is an organic compound with the molecular formula C14H11Br2Cl. It consists of 11 hydrogen atoms, 14 carbon atoms, 1 chlorine atom, and 2 bromine atoms . This compound is known for its unique structure, which includes aromatic rings and halogen substituents, making it a valuable reagent in organic synthesis and various scientific research applications .
准备方法
The synthesis of 1,1’-(2-Chloroethane-1,1-diyl)bis(4-bromobenzene) typically involves the reaction of 4-bromobenzyl chloride with 4-bromobenzene in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under reflux . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
化学反应分析
1,1’-(2-Chloroethane-1,1-diyl)bis(4-bromobenzene) undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine or bromine atoms are replaced by other nucleophiles.
Oxidation Reactions: The aromatic rings in the compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized products.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding reduced products.
科学研究应用
1,1’-(2-Chloroethane-1,1-diyl)bis(4-bromobenzene) has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 1,1’-(2-Chloroethane-1,1-diyl)bis(4-bromobenzene) involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds . Additionally, its halogen substituents can participate in halogen bonding interactions, influencing the compound’s reactivity and binding properties .
相似化合物的比较
1,1’-(2-Chloroethane-1,1-diyl)bis(4-bromobenzene) can be compared with other similar compounds, such as:
4,4’-(2,2-Diphenylethene-1,1-diyl)bis(bromobenzene): This compound has a similar structure but lacks the chlorine atom, which affects its reactivity and applications.
4,4’-(Ethene-1,1-diyl)bis(bromobenzene): This compound also has a similar structure but with different substituents, leading to variations in its chemical properties and uses.
Cyclohexane, 1,1’-(1,2-ethanediyl)bis-: This compound has a different core structure but shares some similarities in terms of halogen substituents and aromatic rings.
属性
CAS 编号 |
5216-52-4 |
|---|---|
分子式 |
C14H11Br2Cl |
分子量 |
374.50 g/mol |
IUPAC 名称 |
1-bromo-4-[1-(4-bromophenyl)-2-chloroethyl]benzene |
InChI |
InChI=1S/C14H11Br2Cl/c15-12-5-1-10(2-6-12)14(9-17)11-3-7-13(16)8-4-11/h1-8,14H,9H2 |
InChI 键 |
IVZSOMYJMXCGLE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(CCl)C2=CC=C(C=C2)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


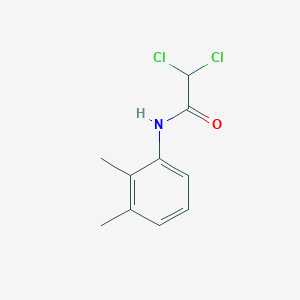

![N-phenylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B15075732.png)

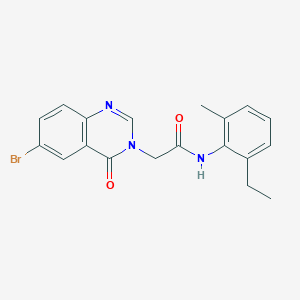
![N-[2-(methylsulfanyl)phenyl]benzamide](/img/structure/B15075750.png)
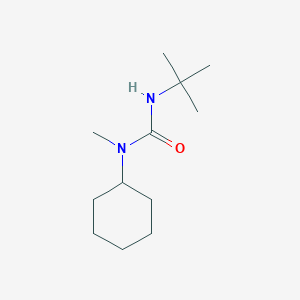
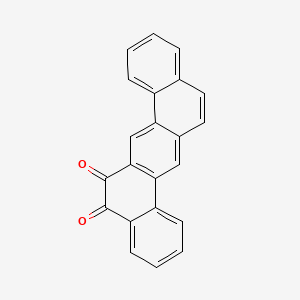
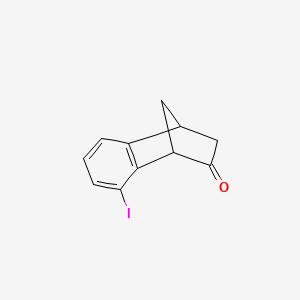
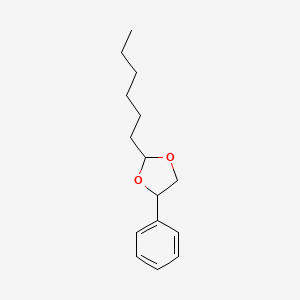
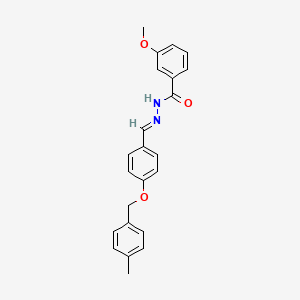
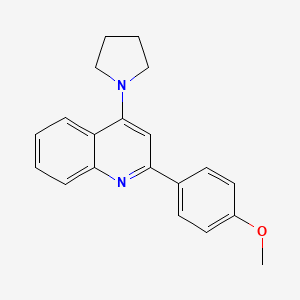
![Silane, trimethyl-7-oxabicyclo[4.1.0]hept-1-yl-](/img/structure/B15075787.png)

